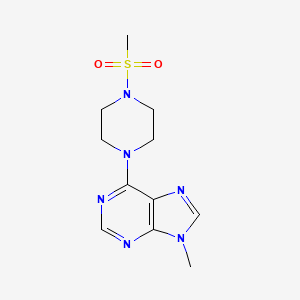![molecular formula C15H14N4 B6442197 4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole CAS No. 2640935-13-1](/img/structure/B6442197.png)
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The azetidin-1-yl group is a four-membered cyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole, pyrimidine, and azetidin-1-yl groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Azetidinpyrimidine has been studied extensively for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. For example, the compound has been used in the synthesis of the anticonvulsant drug vigabatrin, the antifungal drug fluconazole, and the antiviral drug lamivudine. In addition, the compound has been used in the synthesis of a variety of other compounds, including a number of novel anticonvulsants, antifungals, and antivirals. Furthermore, the compound has been used in the synthesis of a number of other compounds, including a number of novel agrochemicals.
Wirkmechanismus
Target of Action
A structurally similar compound, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1h-indole-2-carboxamide derivatives, has been reported to target nur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that this compound might interact with its target, possibly nur77, leading to changes in the target’s activity
Biochemical Pathways
If we consider nur77 as a potential target, the compound could affect pathways regulated by nur77, such as apoptosis and inflammation
Result of Action
If we consider nur77 as a potential target, the compound could potentially induce changes in apoptosis and inflammation
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is relatively stable and can be easily stored. The main limitation of using this compound in laboratory experiments is its limited solubility in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. In addition, further research into the synthesis of the compound and its derivatives could lead to the development of new and improved synthetic routes. Finally, further research into the safety and toxicity of the compound could lead to the development of safer and more effective compounds.
Synthesemethoden
The synthesis of 4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole is typically accomplished by the reaction of an azetidine carboxylic acid with a pyrimidine derivative. This reaction is typically carried out in the presence of a base, such as triethylamine, and a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature, and the desired product can be isolated by column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-3-12(13-5-6-16-14(13)4-1)11-9-17-15(18-10-11)19-7-2-8-19/h1,3-6,9-10,16H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDUOSBKRTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutyl-2-cyclopropylpyrimidine](/img/structure/B6442123.png)
![2-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6442125.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)
![5-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6442143.png)
![3-[methyl({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442156.png)
![3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol](/img/structure/B6442161.png)
![4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6442167.png)
![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6442169.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442174.png)

![4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442210.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)